6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione 6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18775305
InChI: InChI=1S/C18H17BrN2O3/c19-15-5-4-14-16-12(15)2-1-3-13(16)17(22)21(18(14)23)7-6-20-8-10-24-11-9-20/h1-5H,6-11H2
SMILES:
Molecular Formula: C18H17BrN2O3
Molecular Weight: 389.2 g/mol

6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione

CAS No.:

Cat. No.: VC18775305

Molecular Formula: C18H17BrN2O3

Molecular Weight: 389.2 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione -

Specification

Molecular Formula C18H17BrN2O3
Molecular Weight 389.2 g/mol
IUPAC Name 6-bromo-2-(2-morpholin-4-ylethyl)benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C18H17BrN2O3/c19-15-5-4-14-16-12(15)2-1-3-13(16)17(22)21(18(14)23)7-6-20-8-10-24-11-9-20/h1-5H,6-11H2
Standard InChI Key DZIHEJLGSDCGCL-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CCN2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, 6-bromo-2-(2-morpholin-4-ylethyl)benzo[de]isoquinoline-1,3-dione, reflects its fused bicyclic core, bromine substituent at the 6-position, and morpholinoethyl side chain at the 2-position. Key features include:

Core Architecture

The benzo[de]isoquinoline-1,3-dione scaffold consists of a naphthalene backbone fused with a diketopyrrolopyrrole system, creating a planar, π-conjugated structure. Bromination at the 6-position introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Substituent Effects

The 2-(2-morpholinoethyl) group contributes to solubility in polar aprotic solvents (e.g., DMF, DMSO) and enables hydrogen bonding via the morpholine oxygen. This moiety also serves as a handle for further functionalization in sensor design .

Table 1: Molecular Properties of 6-Bromo-2-(2-morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

PropertyValueSource
Molecular FormulaC₁₈H₁₇BrN₂O₃
Molecular Weight389.24 g/mol
Canonical SMILESC1COCCN1CCN2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O
Topological Polar Surface Area58.9 Ų
Hydrogen Bond Acceptors5

Synthetic Pathways and Optimization

Key Reaction Steps

The synthesis typically begins with 4-bromo-1,8-naphthalic anhydride, which undergoes aminolysis with 4-morpholineethanamine in DMF at room temperature . The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclization to form the isoindole-1,3-dione core.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsPurposeYield
14-Bromo-1,8-naphthalic anhydride + 4-morpholineethanamine, DMF, RT, 24 hAminolysis and cyclization65–70%
2Silica gel chromatography (CH₂Cl₂:MeOH 9:1)Purification>95%

Analytical Characterization

  • ¹H NMR: Signals at δ 3.58–3.62 (m, 4H, morpholine OCH₂CH₂N) and δ 7.82–8.52 (m, 4H, aromatic H) .

  • HRMS: m/z calculated for C₁₈H₁₇BrN₂O₃ [M+H]⁺: 389.0451; found: 389.0448.

Research Findings and Functional Applications

Fluorescence-Based Sensing

In a 2020 study, the compound served as a precursor to NAS-1, a bisulfite (HSO₃⁻) sensor . The morpholinoethyl side chain was replaced with a thiol-reactive group, enabling nucleophilic addition of HSO₃⁻ to the electron-deficient naphthalimide core. This reaction induced a 120 nm redshift in absorption (λₐᵦₛ = 462 → 582 nm) and fluorescence quenching (Φ = 0.45 → 0.12), permitting detection limits of 0.2 μM in aqueous media .

Table 3: Sensing Performance of NAS-1 Derivative

ParameterValue
Detection Limit (HSO₃⁻)0.2 μM
Linear Range0–50 μM
Response Time<2 min
Cell Viability (U2OS)>90% at 20 μM

Cellular Imaging Applications

NAS-1 demonstrated compatibility with RK13 epithelial cells, localizing in lysosomes (pH 4.5–5.0) and enabling real-time tracking of HSO₃⁻ fluctuations during oxidative stress . Confocal microscopy revealed a 5-fold increase in fluorescence intensity ratio (I₅₈₀/I₅₅₀) upon HSO₃⁻ addition, confirming its utility in live-cell imaging .

Comparative Analysis with Structural Analogs

Replacing the morpholinoethyl group with a 2-hydroxyethyl side chain (as in PubChem CID 623978) reduces molecular weight to 320.14 g/mol and alters solubility . The hydroxy analog exhibits weaker fluorescence (Φ = 0.18 vs. 0.45) due to enhanced non-radiative decay via hydrogen bonding with water .

Challenges and Future Directions

While the compound’s modular synthesis supports derivatization, challenges include:

  • Low aqueous solubility: Requires DMSO co-solvents for biological assays .

  • Limited bioavailability: The morpholine group may hinder membrane permeability. Future work should explore PEGylation strategies and in vivo toxicity profiles to advance therapeutic or diagnostic applications.

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